

Application Notes and Protocols for the Quantification of Repandiol in Biological Samples

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Compound of Interest

Compound Name:	Repandiol
Cat. No.:	B130060

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Introduction

Repandiol is a naturally occurring diepoxide compound isolated from mushrooms of the *Hydnus* genus, specifically *Hydnus repandum* and *H. repandum* var. *album*.^{[1][2]} Its chemical structure is (2R,3R,8R,9R)-4,6-decadiyne-2,3:8,9-diepoxy-1,10-diol.^[1] **Repandiol** has demonstrated potent cytotoxic activity against various tumor cells, making it a compound of interest for cancer research and potential therapeutic development.^[1] Robust and sensitive analytical methods are crucial for pharmacokinetic studies, toxicological assessments, and clinical monitoring of **Repandiol** in biological matrices.

This document provides detailed application notes and protocols for the quantification of **Repandiol** in biological samples such as plasma, serum, and urine. While specific validated methods for **Repandiol** are not widely published, the following protocols are based on established analytical techniques for similar cytotoxic compounds, including mycotoxins and other epoxides, and are intended to serve as a comprehensive guide for method development and validation.^[3] The primary recommended techniques are Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS) due to their high sensitivity and selectivity.^{[3][4]}

Analytical Methods Overview

The quantification of **Repandiol** in complex biological matrices requires sensitive and specific analytical methods. LC-MS/MS is the preferred method for its ability to analyze a wide range of compounds with high selectivity and sensitivity.^{[3][4]} GC-MS can also be employed, particularly for volatile and thermally stable derivatives of the analyte.

Table 1: Summary of Proposed LC-MS/MS Method Parameters for **Repandiol** Quantification

Parameter	Recommended Conditions
Instrumentation	Triple Quadrupole LC-MS/MS System
Ionization Mode	Electrospray Ionization (ESI), Positive or Negative
Scan Type	Multiple Reaction Monitoring (MRM)
Precursor Ion > Product Ion	To be determined by infusion of Repandiol standard
Column	C18 Reverse-Phase (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A	0.1% Formic Acid in Water
Mobile Phase B	0.1% Formic Acid in Acetonitrile/Methanol
Flow Rate	0.3 - 0.5 mL/min
Gradient	Optimized for separation from matrix components
Injection Volume	5 - 10 µL
LLOQ (Target)	< 1 ng/mL

Table 2: Summary of Proposed GC-MS Method Parameters for **Repandiol** Quantification

Parameter	Recommended Conditions
Instrumentation	Gas Chromatograph with a Mass Spectrometer
Ionization Mode	Electron Ionization (EI)
Scan Type	Selected Ion Monitoring (SIM)
Derivatization Agent	Silylation reagent (e.g., BSTFA with 1% TMCS)
Column	Capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm)
Carrier Gas	Helium
Injection Mode	Splitless
Temperature Program	Optimized for separation of derivatized Repandiol
LLOQ (Target)	1-5 ng/mL

Experimental Protocols

Protocol 1: Quantification of Repandiol in Human Plasma/Serum by LC-MS/MS

This protocol details a method for the extraction and quantification of **Repandiol** from plasma or serum using liquid-liquid extraction (LLE) followed by LC-MS/MS analysis.

1. Materials and Reagents

- **Repandiol** analytical standard
- Internal Standard (IS) - a structurally similar compound not present in the matrix
- Human plasma/serum (blank)
- Acetonitrile (ACN), HPLC grade
- Methanol (MeOH), HPLC grade

- Ethyl acetate, HPLC grade
- Formic acid, LC-MS grade
- Water, LC-MS grade
- Microcentrifuge tubes (1.5 mL)
- Autosampler vials

2. Sample Preparation: Liquid-Liquid Extraction (LLE)

- Pipette 100 μ L of plasma/serum sample, calibration standard, or quality control (QC) sample into a 1.5 mL microcentrifuge tube.
- Add 10 μ L of internal standard (IS) working solution and vortex briefly.
- Add 500 μ L of ethyl acetate.
- Vortex vigorously for 2 minutes.
- Centrifuge at 10,000 x g for 5 minutes.
- Carefully transfer the upper organic layer to a new microcentrifuge tube.
- Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
- Reconstitute the dried extract in 100 μ L of the initial mobile phase (e.g., 90:10 Water:Acetonitrile with 0.1% formic acid).
- Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

3. LC-MS/MS Analysis

- Inject 5 μ L of the reconstituted sample onto the LC-MS/MS system.
- Perform chromatographic separation using a C18 column and a gradient elution program.
- Monitor the MRM transitions for **Repandiol** and the IS.

- Quantify **Repandiol** concentration using a calibration curve prepared in the same biological matrix.

4. Method Validation

- Validate the method for linearity, accuracy, precision, selectivity, recovery, matrix effect, and stability according to relevant guidelines.

Protocol 2: Quantification of Repandiol in Urine by GC-MS

This protocol describes a method for the extraction and quantification of **Repandiol** from urine using solid-phase extraction (SPE) and subsequent derivatization for GC-MS analysis.

1. Materials and Reagents

- Repandiol** analytical standard
- Internal Standard (IS)
- Human urine (blank)
- Solid-Phase Extraction (SPE) cartridges (e.g., C18)
- Methanol (MeOH), HPLC grade
- Dichloromethane, HPLC grade
- N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
- Pyridine
- Phosphate buffer (pH 7)
- GC vials

2. Sample Preparation: Solid-Phase Extraction (SPE)

- Condition the C18 SPE cartridge with 3 mL of methanol followed by 3 mL of water.
- To 1 mL of urine sample, add 10 μ L of IS working solution and 1 mL of phosphate buffer. Vortex to mix.
- Load the sample onto the conditioned SPE cartridge.
- Wash the cartridge with 3 mL of water.
- Dry the cartridge under vacuum for 5 minutes.
- Elute the analytes with 2 mL of dichloromethane.
- Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

3. Derivatization

- To the dried extract, add 50 μ L of pyridine and 50 μ L of BSTFA with 1% TMCS.
- Cap the vial and heat at 70°C for 30 minutes.
- Cool to room temperature and transfer the derivatized sample to a GC vial.

4. GC-MS Analysis

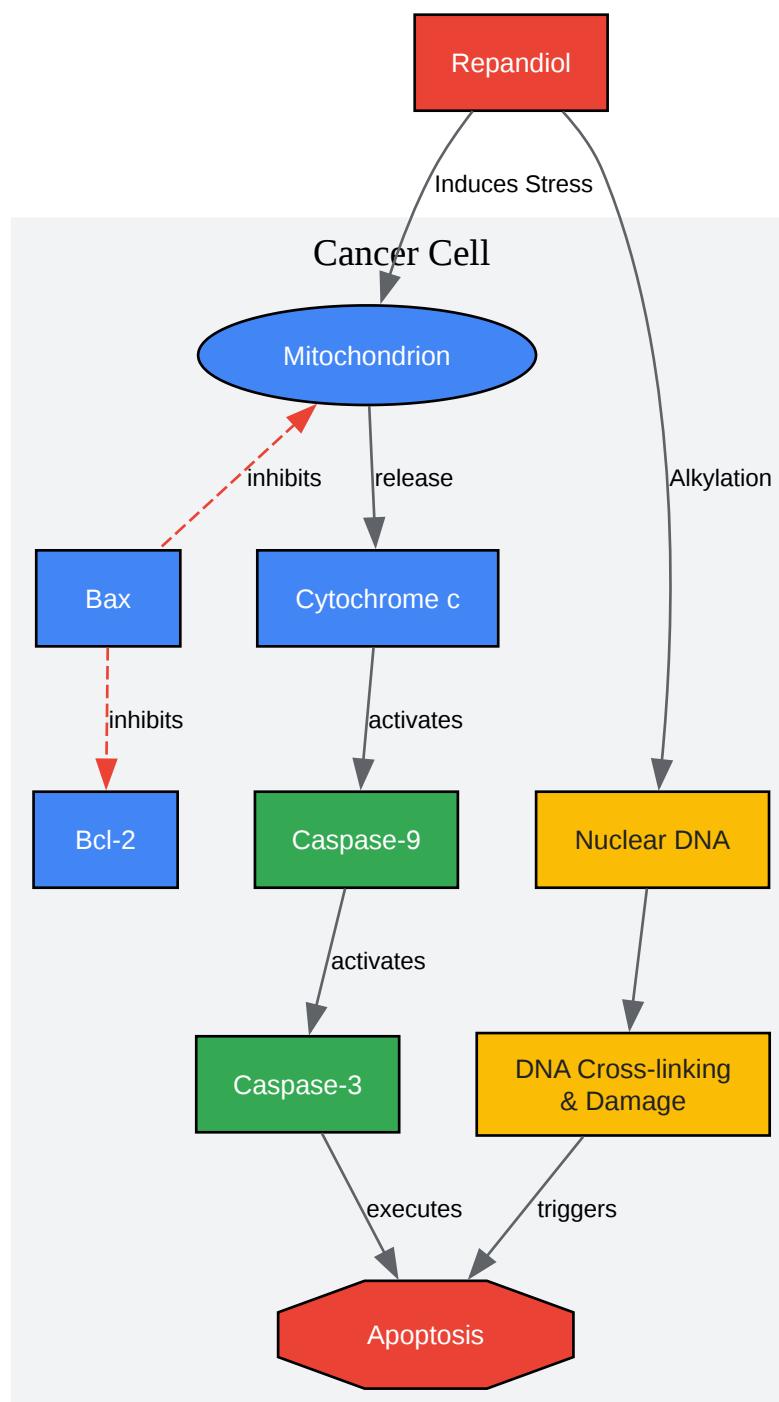
- Inject 1 μ L of the derivatized sample into the GC-MS system.
- Use a suitable temperature program to achieve chromatographic separation.
- Monitor selected ions for the derivatized **Repandiol** and IS.
- Quantify the concentration using a calibration curve prepared in the same biological matrix.

Visualizations



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Caption: General workflow for the quantification of **Repandiol** in biological samples.

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Caption: Plausible signaling pathway for **Repandiol**-induced cytotoxicity in cancer cells.

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